molecular formula C20H22N2O2 B5679623 1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone

1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone

Cat. No. B5679623
M. Wt: 322.4 g/mol
InChI Key: HPMUSXUCGRJWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone, also known as DIME, is a synthetic indole derivative that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. Activation of the 5-HT2A receptor leads to an increase in intracellular calcium levels, which in turn activates downstream signaling pathways. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the alteration of neuronal activity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for specific modulation of neuronal activity. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for the study of 1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone, including the development of new drugs based on its structure, the investigation of its potential in treating various diseases, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone involves the condensation of 4-(dimethylamino)benzaldehyde and 5-methoxy-2-methylindole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then subjected to a basic hydrolysis to yield this compound as a yellow solid.

Scientific Research Applications

1-{1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-indol-3-yl}ethanone has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, this compound has been used as a tool to study the effects of serotonin on neuronal activity. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-[1-[4-(dimethylamino)phenyl]-5-methoxy-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-20(14(2)23)18-12-17(24-5)10-11-19(18)22(13)16-8-6-15(7-9-16)21(3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMUSXUCGRJWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)N(C)C)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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